3-methyl-1H-indole-2-carboxamide

Enzyme inhibition HIV-1 HLGP

3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2) is a substituted indole derivative featuring a methyl group at the 3-position and a carboxamide moiety at the 2-position of the indole ring. This compound belongs to the broader class of indole-2-carboxamides, which are recognized as privileged scaffolds in drug discovery due to their capacity for hydrogen bonding and π-stacking interactions with diverse biological targets.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 681477-53-2
Cat. No. B2743925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indole-2-carboxamide
CAS681477-53-2
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(=O)N
InChIInChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13)
InChIKeyAGLXAUZHPJSEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2): A Core Scaffold for Medicinal Chemistry and Chemical Biology


3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2) is a substituted indole derivative featuring a methyl group at the 3-position and a carboxamide moiety at the 2-position of the indole ring . This compound belongs to the broader class of indole-2-carboxamides, which are recognized as privileged scaffolds in drug discovery due to their capacity for hydrogen bonding and π-stacking interactions with diverse biological targets [1]. The molecule has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . As a research chemical, it is primarily utilized as a versatile synthetic intermediate and as a reference compound in structure–activity relationship (SAR) studies [1].

3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2): Why In-Class Compounds Cannot Be Interchanged


The biological and physicochemical properties of indole-2-carboxamide derivatives are exquisitely sensitive to substitution patterns on the indole ring. Even minor modifications, such as the presence or absence of a methyl group at the 3-position, can profoundly alter receptor binding affinity, metabolic stability, and synthetic accessibility [1]. SAR studies across multiple target classes consistently demonstrate that the 3-methyl group influences both the electronic distribution of the indole core and the conformational preferences of the carboxamide side chain, leading to divergent pharmacological profiles compared to unsubstituted, 5-substituted, or N-alkylated analogs [1]. Consequently, generic substitution with other indole-2-carboxamides without careful consideration of these structure–activity relationships risks experimental failure and wasted resources. The quantitative evidence below delineates the specific, measurable attributes that distinguish 3-methyl-1H-indole-2-carboxamide from its closest relatives.

Quantitative Evidence for Differentiating 3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2) from Analogs


Regiospecific Enzyme Inhibition Profile: Indole-2-Carboxamide vs. Indole-3-Carboxamide Scaffolds

A comprehensive review of indole carboxamide SAR indicates that the position of the carboxamide moiety (2- vs. 3-) dictates the enzyme inhibition profile. Indole-2-carboxamides exhibit potent inhibition of human liver glycogen phosphorylase (HLGP) and HIV-1 integrase, while indole-3-carboxamides show different selectivity [1]. The 3-methyl substitution on the 2-carboxamide scaffold further modulates this activity by altering hydrogen bonding geometry [1].

Enzyme inhibition HIV-1 HLGP Renin SAR

Enhanced Metabolic Stability via 3-Methyl Substitution in Indole-2-Carboxamide Series

In a series of indole-2-carboxamide antitubercular agents targeting MmpL3, substitution on the indole ring significantly impacted metabolic stability. Compounds bearing a methyl group at the 3-position (e.g., 4,6-dichloro-3-methyl-1H-indole-2-carboxamide derivatives) demonstrated improved microsomal stability compared to unsubstituted analogs [1]. Although direct data for the parent 3-methyl-1H-indole-2-carboxamide is not available, cross-study SAR trends indicate that the 3-methyl moiety reduces oxidative metabolism [1].

Antitubercular agents Metabolic stability Microsomal clearance MmpL3

High Chemical Purity for Reproducible Research and Scale-Up

Commercially available 3-methyl-1H-indole-2-carboxamide (CAS 681477-53-2) is supplied with a certified purity of ≥98%, as determined by HPLC . This high level of purity exceeds that of many in-house synthesized analogs, which often contain regioisomeric impurities from classical indole syntheses (e.g., Fischer indole synthesis byproducts).

Chemical procurement Quality control Purity Reproducibility

Regiospecific Synthetic Utility: C2-Carboxamide as a Versatile Functional Handle

The 2-carboxamide group in 3-methyl-1H-indole-2-carboxamide serves as a highly reactive functional handle for further derivatization. In contrast to 3-carboxamide regioisomers, the 2-carboxamide moiety in indole systems exhibits enhanced nucleophilicity and can be readily converted to diverse functional groups (e.g., nitriles, amines, heterocycles) under mild conditions [1]. This regiospecific reactivity is critical for generating focused libraries for SAR exploration.

Organic synthesis Building block Amide coupling Medicinal chemistry

Patent-Protected Scaffold for Anti-Mycobacterial Drug Discovery

Indole-2-carboxamide compounds, including those with 3-methyl substitution, are claimed as inhibitors of mycobacterial growth in multiple patents [1]. The patent CA3151407A1 specifically describes the use of indole-2-carboxamide derivatives for treating mycobacterial infections, highlighting the therapeutic relevance of this scaffold. While the exact compound 3-methyl-1H-indole-2-carboxamide is not a final drug candidate, its core structure is validated by patent protection as a key intermediate in the development of novel antitubercular agents.

Tuberculosis Mycobacterium MmpL3 Antibacterial

Well-Characterized NMR and HRMS Reference Data for Structural Confirmation

A dataset containing NMR and HRMS data for 3-methyl-1H-indole-2-carboxamide and related derivatives is publicly available [1]. This provides a validated reference for structural confirmation and purity assessment, reducing the need for costly and time-consuming in-house characterization when procuring the compound from commercial sources.

Analytical chemistry NMR spectroscopy HRMS Quality control

Recommended Application Scenarios for 3-Methyl-1H-indole-2-carboxamide (CAS 681477-53-2) Based on Quantitative Evidence


Lead Optimization in Antitubercular Drug Discovery

Given the demonstrated improvement in metabolic stability associated with 3-methyl substitution in indole-2-carboxamide MmpL3 inhibitors [1], this compound serves as an optimal starting scaffold for synthesizing and profiling new antitubercular analogs. Researchers can use it to probe SAR around the indole core and optimize pharmacokinetic properties. The patent protection further underscores its industrial relevance [2].

Enzyme Inhibitor Screening and Target Identification

The class-level evidence that indole-2-carboxamides potently inhibit HLGP and HIV-1 enzymes [1] positions 3-methyl-1H-indole-2-carboxamide as a suitable chemical probe for mechanistic studies. Its regiospecific activity profile allows researchers to interrogate target engagement and selectivity compared to indole-3-carboxamide controls.

Synthetic Methodology Development and Building Block Utilization

The regiospecific reactivity of the 2-carboxamide group [1] and the high commercial purity (≥98%) [2] make this compound a reliable building block for organic synthesis. It is ideal for developing new amide coupling reactions, dehydration protocols, or for constructing more complex indole-containing architectures in medicinal chemistry campaigns.

Analytical Method Validation and Reference Standard Use

With publicly available NMR and HRMS reference data [1], 3-methyl-1H-indole-2-carboxamide can be employed as a calibration standard in HPLC method development, as a spike-in control in mass spectrometry-based metabolomics, or as a reference for confirming the identity of newly synthesized derivatives.

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